Introduction: A Versatile Synthon at the Nexus of Organic and Materials Chemistry
Introduction: A Versatile Synthon at the Nexus of Organic and Materials Chemistry
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Phenyl-2-(trimethylsilyl)acetylene
1-Phenyl-2-(trimethylsilyl)acetylene, often abbreviated as PTMSA, stands as a cornerstone reagent for chemists navigating the complexities of modern organic synthesis and materials science.[1][2] This versatile organosilicon compound is more than a simple protected alkyne; it is a sophisticated building block whose reactivity is subtly governed by the interplay between its constituent phenyl and trimethylsilyl (TMS) moieties. The bulky trimethylsilyl group not only enhances the compound's stability and solubility in organic solvents but, more critically, serves as a removable "protecting group" for the terminal acetylenic proton, allowing for highly selective synthetic transformations.[1][3] Concurrently, the phenyl group imparts unique electronic properties, making PTMSA and its derivatives valuable precursors for advanced materials in the field of organic electronics.[1][2]
This guide offers an in-depth exploration of the core chemical properties, reactivity, and field-proven applications of 1-Phenyl-2-(trimethylsilyl)acetylene, designed for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explain the causality behind its synthetic utility, providing a framework for its intelligent application in the laboratory.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The physical characteristics of PTMSA make it a convenient liquid reagent for a wide array of reaction conditions.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄Si | [1][4] |
| Molecular Weight | 174.32 g/mol | [1][4] |
| CAS Number | 2170-06-1 | [1][4] |
| Appearance | Colorless to slightly yellow liquid | [1][2] |
| Boiling Point | 87-88 °C at 9 mmHg | [1][5][6] |
| Density | 0.886 - 0.90 g/mL at 25 °C | [1][5][6][7] |
| Refractive Index (n20/D) | 1.528 - 1.53 | [1][5][6][7] |
| Solubility | Sparingly soluble in water (6.1E-3 g/L at 25°C) | [7] |
| Flash Point | 74 °C (165 °F) - closed cup | [6][7] |
| Storage | Store at room temperature | [1] |
Spectroscopic Fingerprints for Compound Validation
Spectroscopic analysis provides an unambiguous confirmation of structure and purity. The following data are characteristic of PTMSA:
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¹³C Nuclear Magnetic Resonance (¹³C NMR) : Key shifts are observed for the acetylenic carbons, with the silicon-bound carbon appearing at approximately 105.2 ppm and the phenyl-bound carbon at 94.1 ppm. The phenyl ring carbons resonate in the 123-132 ppm region, while the trimethylsilyl methyl carbons give a sharp signal near 0.0 ppm.[8]
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Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum of PTMSA shows a distinct molecular ion (M⁺) peak at m/z 174.[4][9] The most prominent feature is the base peak at m/z 159, corresponding to the loss of a methyl group ([M-15]⁺), a characteristic fragmentation pattern for trimethylsilyl compounds.[4]
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Infrared (IR) Spectroscopy : The IR spectrum displays a characteristic, sharp absorption band for the C≡C triple bond stretch, typically found in the region of 2150-2160 cm⁻¹.
Synthesis: A Protocol Grounded in Mechanistic Understanding
The most prevalent and reliable synthesis of 1-Phenyl-2-(trimethylsilyl)acetylene involves the silylation of phenylacetylene. This is typically achieved by first deprotonating the terminal alkyne with a strong base to form an acetylide, which then acts as a potent nucleophile to attack a silicon electrophile, such as chlorotrimethylsilane (TMSCl).[7]
Workflow for the Synthesis of PTMSA
Caption: Deprotection of PTMSA to enable Sonogashira cross-coupling.
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Setup : To a solution of PTMSA in THF or methanol, add a desilylating agent. Tetra-n-butylammonium fluoride (TBAF, 1 M solution in THF, 1.1 eq.) is highly effective. Alternatively, for a milder, more economical approach, potassium carbonate or potassium fluoride in methanol can be used. [10]2. Reaction : Stir the mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar phenylacetylene spot.
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Workup : Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the deprotected terminal alkyne, which is often used immediately in the next step.
Cross-Coupling Reactions: The Sila-Sonogashira Pathway
While desilylation followed by coupling is common, PTMSA can also participate directly in palladium-catalyzed cross-coupling reactions with aryl halides. [11]This "sila-Sonogashira" reaction can proceed without prior removal of the TMS group and, in some optimized procedures, even without the use of a traditional copper co-catalyst. [11]This streamlines the synthetic process, offering a more atom-economical route to disubstituted acetylenes.
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Catalyst Preparation : In an inert atmosphere glovebox or Schlenk line, a reaction vessel is charged with Palladium(II) acetate (Pd(OAc)₂, 5 mol%), tri(o-tolyl)phosphine (10 mol%), sodium acetate (4 eq.), and tetra-n-butylammonium chloride (1 eq.). [11]2. Reagent Addition : The aryl halide (1 eq.), PTMSA (2 eq.), and dry dimethylformamide (DMF) are added.
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Reaction Conditions : The vessel is sealed and heated. Microwave irradiation at 100 °C for 15 minutes has been shown to be highly effective for accelerating this reaction. [11]4. Purification : After cooling, the reaction mixture is worked up by adding saturated sodium bicarbonate solution and extracting with an organic solvent. The product is then purified by column chromatography on silica gel.
Cycloaddition Reactions: Constructing Heterocycles
The electron-rich alkyne in PTMSA is an excellent dienophile and dipolarophile for cycloaddition reactions. A prominent application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to regioselectively synthesize 1,4-disubstituted-1,2,3-triazoles. [12]These heterocyclic scaffolds are of immense interest in pharmaceutical and materials chemistry. The presence of the TMS group directly on the resulting triazole ring provides a handle for further functionalization.
Polymerization for Advanced Materials
PTMSA serves as a monomer for polymerization reactions, typically catalyzed by transition metals like tantalum or tungsten, to produce poly(1-phenyl-2-trimethylsilyl)acetylene. [5]These disubstituted polyacetylenes are soluble polymers with rigid main chains and bulky side groups, which prevents efficient chain packing and creates a large free volume. [13]This structural feature leads to exceptionally high gas permeability, making them promising candidates for gas separation membranes. [13][14]The TMS groups on the polymer can also be chemically modified post-polymerization to further tune the material's properties. [14]
Applications in Research and Development
The unique reactivity profile of PTMSA positions it as a critical tool across several scientific domains:
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Pharmaceuticals and Agrochemicals : It serves as a key building block for complex organic molecules where the controlled introduction of an ethynyl or substituted ethynyl group is required. [1][2]Its use in cycloadditions provides rapid access to triazole-based compounds, a privileged scaffold in drug discovery. [12]* Materials Science : PTMSA is a precursor for creating advanced materials, including functionalized polymers and nanomaterials. [2]The electronic properties imparted by the phenylacetylene unit make these materials suitable for applications in organic electronics and sensors. [1][2]* Organic Synthesis : Beyond a simple protecting group strategy, the silicon atom in PTMSA can direct the regioselectivity of certain reactions, offering a level of synthetic control not achievable with phenylacetylene alone. [3][10]
Safety and Handling
As a responsible scientist, proper handling is paramount. 1-Phenyl-2-(trimethylsilyl)acetylene is classified as an irritant.
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Hazards : It is known to cause skin, eye, and respiratory system irritation. [4][6][7]* Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, nitrile gloves, and a lab coat. [6]* Storage : It is a combustible liquid and should be stored in a tightly sealed container in a cool, dry place away from ignition sources. [6]
Conclusion
1-Phenyl-2-(trimethylsilyl)acetylene is a powerful and versatile reagent whose value lies in the strategic interplay of its phenyl and trimethylsilyl groups. It functions not merely as a protected version of phenylacetylene but as a distinct chemical entity with its own unique reactivity. From enabling complex molecular architectures through controlled deprotection-coupling sequences to serving as a monomer for high-performance gas separation membranes, PTMSA provides elegant and efficient solutions to modern chemical challenges. A deep understanding of its properties, as outlined in this guide, empowers researchers to harness its full potential in the pursuit of innovation in medicine, materials, and beyond.
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